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Compound of Interest

Compound Name: 6-(Methoxycarbonyl)nicotinic acid

Cat. No.: B092421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 6-(Methoxycarbonyl)nicotinic acid and

its positional isomers, which are monomethyl esters of pyridinedicarboxylic acids. The

document outlines their physicochemical properties, spectroscopic data, synthesis methods,

and known biological activities. The information is presented to facilitate research and

development in medicinal chemistry and related fields.

Introduction
Pyridine carboxylic acid derivatives are a cornerstone in pharmaceutical development,

exhibiting a wide range of biological activities.[1] The positional isomerism of functional groups

on the pyridine ring can significantly influence the molecule's physicochemical properties, and

in turn, its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the

systematic comparison of ten unique positional isomers of pyridinedicarboxylic acid

monomethyl esters, providing a valuable resource for researchers exploring structure-activity

relationships within this class of compounds.

Physicochemical Properties
The arrangement of the carboxylic acid and methoxycarbonyl groups on the pyridine ring

impacts properties such as melting point, boiling point, and solubility. A summary of the
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available physicochemical data for the ten unique isomers is presented in Table 1. Data for

some isomers is limited in the public domain and is noted as "Not available."

Table 1: Physicochemical Properties of Pyridinedicarboxylic Acid Monomethyl Ester Isomers
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Isomer
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Boiling
Point (°C)

6-

(Methoxycarb

onyl)nicotinic

acid

17874-76-9 C₈H₇NO₄ 181.145 Not available Not available

Methyl 2-

carboxypyridi

ne-3-

carboxylate

Not available C₈H₇NO₄ 181.145 Not available Not available

Methyl 4-

carboxypyridi

ne-2-

carboxylate

Not available C₈H₇NO₄ 181.145 Not available Not available

Methyl 2-

carboxypyridi

ne-4-

carboxylate

Not available C₈H₇NO₄ 181.145 Not available Not available

Methyl 5-

carboxypyridi

ne-2-

carboxylate

Not available C₈H₇NO₄ 181.145 Not available Not available

Methyl 2-

carboxypyridi

ne-5-

carboxylate

Not available C₈H₇NO₄ 181.145 Not available Not available

Methyl 6-

carboxypyridi

ne-2-

carboxylate

7170-36-7 C₈H₇NO₄ 181.145 Not available Not available

Methyl 4-

carboxypyridi

Not available C₈H₇NO₄ 181.145 Not available Not available
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ne-3-

carboxylate

Methyl 3-

carboxypyridi

ne-4-

carboxylate

Not available C₈H₇NO₄ 181.145 Not available Not available

Methyl 5-

carboxypyridi

ne-3-

carboxylate

Not available C₈H₇NO₄ 181.145 Not available Not available

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of these

isomers. The following tables summarize the available nuclear magnetic resonance (NMR) and

infrared (IR) data.

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Isomer Name Solvent
Pyridine Ring
Protons

-OCH₃

Methyl 6-

methylnicotinate
CDCl₃

9.06 (s, 1H), 8.13 (dd,

1H), 7.20 (d, 1H)
3.89 (s, 3H)

Methyl 6-

methylpyridine-2-

carboxylate

CDCl₃
8.05 (d, 1H), 7.85 (t,

1H), 7.44 (d, 1H)
Not available

Methyl nicotinate (3-

isomer)*
CDCl₃

9.23 (s, 1H), 8.78 (d,

1H), 8.29 (d, 1H), 7.39

(t, 1H)

3.96 (s, 3H)

*Note: Data for the exact positional isomers of 6-(Methoxycarbonyl)nicotinic acid is limited.

Data for structurally similar compounds (methyl esters of methyl-substituted pyridine carboxylic

acids and methyl nicotinate) is provided for reference.
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Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)

Isomer Name C=O (Ester)
C=O (Carboxylic
Acid)

C=C, C=N
(Aromatic)

Methyl nicotinate (3-

isomer)
~1720 - Not available

6-Methylpyridine-2-

carboxylic acid
- Not available Not available

*Note: Comprehensive IR data for all isomers is not readily available. The characteristic ester

carbonyl stretch is expected around 1720 cm⁻¹.

Biological Activity
Pyridine carboxylic acid derivatives are known to interact with various biological targets,

including enzymes and receptors.[2] While specific comparative data for all isomers is not

available, the parent compound, nicotinic acid (Vitamin B3), is known to exert its effects

through the G protein-coupled receptor GPR109A (also known as HCA₂), leading to a reduction

in lipolysis and having lipid-lowering effects.[3][4] It is plausible that some of the positional

isomers of 6-(Methoxycarbonyl)nicotinic acid could exhibit similar or novel biological

activities. For instance, various pyridine carboxylic acid derivatives have been investigated as

inhibitors of enzymes like carbonic anhydrase and for their antimicrobial and anticancer

activities.[5][6]

A hypothetical signaling pathway for nicotinic acid, which may serve as a starting point for

investigating the mechanisms of its derivatives, is presented below.

Nicotinic_Acid GPR109ABinds to GiActivates

Adenylate_Cyclase

Inhibits

cAMPConverts

ATP

PKAActivates Hormone-Sensitive
Lipase

Activates LipolysisCatalyzes Free Fatty Acid
Release

Leads to
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Hypothetical Signaling Pathway of Nicotinic Acid

Experimental Protocols
General Synthesis Workflow
The synthesis of pyridinedicarboxylic acid monomethyl esters typically involves a multi-step

process, starting from a suitable pyridine derivative. A general workflow is outlined below.
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General Workflow for Synthesis and Analysis
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Synthesis of 6-Methyl-2-pyridinecarboxylic acid
This protocol describes the synthesis of a precursor acid for one of the isomers.

Materials:

2,6-dimethylpyridine

Potassium permanganate (KMnO₄)

Deionized water

Ethyl acetate

Ethanol

Procedure:

Dissolve 2,6-dimethylpyridine (0.1 mol) in 500 mL of deionized water in a round-bottom flask

equipped with a stirrer and a condenser.[7]

Heat the solution to 60°C with stirring.[7]

Add potassium permanganate (0.15 mol) in ten portions over a period of 5 hours,

maintaining the temperature at approximately 60°C.[7]

After the addition is complete, continue stirring for a short period and then filter the hot

reaction mixture to remove insoluble manganese dioxide.[7]

Cool the filtrate and adjust the pH to 5 with a suitable acid.

Extract the aqueous solution with ethyl acetate.

Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-pyridinecarboxylic

acid.[7]
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General Protocol for HPLC Purity Analysis
This protocol provides a general method for determining the purity of the synthesized

compounds.

Instrumentation:

HPLC system with a UV detector

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Phosphoric acid or Formic acid

Procedure:

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of

acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve

peak shape.[8] The exact ratio will need to be optimized for each isomer.

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the

mobile phase to a concentration of approximately 0.2-0.3 mg/mL.[8] Filter the solution

through a 0.45 µm syringe filter.

Chromatographic Conditions:

Flow rate: 0.5 - 1.0 mL/min

Injection volume: 10-20 µL

Detection wavelength: 255 nm (or a wavelength of maximum absorbance for the specific

isomer)[8]
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Analysis: Inject the sample and record the chromatogram. The purity can be estimated by

the area percentage of the main peak.

Protocol for IC₅₀ Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory

concentration (IC₅₀) of the compounds against a target enzyme.[9][10][11]

Materials:

Target enzyme

Substrate for the enzyme

Test compounds (isomers) dissolved in a suitable solvent (e.g., DMSO)

Assay buffer

96-well or 384-well plates

Plate reader capable of measuring absorbance, fluorescence, or luminescence, depending

on the assay method.

Procedure:

Prepare a series of dilutions of the test compounds.

In the wells of the microplate, add the assay buffer, the target enzyme, and the test

compound at various concentrations. Include control wells with no inhibitor.

Pre-incubate the enzyme with the inhibitor for a defined period.

Initiate the enzymatic reaction by adding the substrate.

Monitor the reaction progress over time by measuring the signal (e.g., absorbance) at

regular intervals.

Calculate the initial reaction rates for each inhibitor concentration.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://courses.edx.org/asset-v1:DavidsonX+D001x+3T2015+type@asset+block/Ch_4_clip_3_summary.pdf
https://pubmed.ncbi.nlm.nih.gov/31773646/
https://bio-protocol.org/exchange/minidetail?id=5505237&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to

determine the IC₅₀ value.[11]

Conclusion
This guide provides a comparative overview of 6-(Methoxycarbonyl)nicotinic acid and its

positional isomers. While there are gaps in the publicly available data for some of the less

common isomers, this compilation serves as a valuable starting point for researchers. The

provided experimental protocols offer a foundation for the synthesis, purification, and biological

evaluation of these compounds. Further research is warranted to fully elucidate the structure-

activity relationships within this class of molecules and to explore their potential as novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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